2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

Lipophilicity Physicochemical property prediction Drug-likeness

SAR studies on α-sulfonylamino acid pharmacophores demand a structurally defined 4-methoxy building block with consistent purity. This compound addresses that need. • Defined 4-methoxy electron-donating substitution for systematic SAR vs. 4-Cl, 4-NO₂ analogs. • Carboxylic acid handle for amide coupling; sulfonamide NH enables further derivatization. • Supplied at ≥98% purity, mp 171-173°C; stored at 2-8°C under dry, sealed conditions.

Molecular Formula C15H15NO5S
Molecular Weight 321.3 g/mol
CAS No. 117309-46-3
Cat. No. B040399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid
CAS117309-46-3
Molecular FormulaC15H15NO5S
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H15NO5S/c1-21-12-7-9-13(10-8-12)22(19,20)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18)
InChIKeyAFNBBRUKSKERPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic Acid Procurement & Selection


2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-46-3) is an α-sulfonylamino phenylacetic acid derivative with the molecular formula C15H15NO5S and a molecular weight of 321.3 g/mol [1]. The compound features a 4-methoxyphenylsulfonyl group attached to the α-amino position of phenylacetic acid, forming a sulfonamide linkage that confers distinct physicochemical properties relevant to medicinal chemistry and organic synthesis applications [2]. It is commercially available as a racemic mixture with a reported melting point of 171–173°C and is typically supplied at ≥95% purity for research use only [3][4].

Risks of Generic Substitution


Substituting 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid with structurally related phenylacetic acid derivatives or alternative sulfonamides without empirical validation introduces substantial risk of altered reactivity, divergent biological activity, or failed synthetic outcomes. The 4-methoxy substituent on the phenylsulfonyl moiety modulates electron density, hydrogen bonding capacity, and lipophilicity in ways that distinguish this compound from its 4-methyl, 4-chloro, 4-nitro, or unsubstituted phenylsulfonyl analogs . Furthermore, the α-sulfonylamino phenylacetic acid scaffold differs fundamentally from the α-sulfonylhydroxamic acid MMP inhibitor chemotype, which incorporates a hydroxamic acid zinc-binding group absent in the target compound [1]. These structural differences translate into non-interchangeable physicochemical profiles, making direct substitution without supporting comparative data inadvisable for any application requiring reproducible outcomes.

Quantitative Evidence for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic Acid


Lipophilicity Comparison: Methoxy vs. Methyl and Chloro Analogs

The 4-methoxyphenylsulfonyl analog exhibits a computed XLogP3-AA value of 2.1 [1], positioning it as moderately lipophilic. While direct experimental logP data for comparator compounds are unavailable from authoritative sources for cross-study comparison, the presence of the electron-donating methoxy group is expected to confer distinct polarity and hydrogen-bonding characteristics relative to 4-methyl (more lipophilic, no H-bond acceptor), 4-chloro (increased lipophilicity, altered electronic profile), and 4-nitro (strong electron-withdrawing, reduced lipophilicity) substituted analogs . This computed value provides a reference point for estimating membrane permeability and solubility behavior in biological assay design.

Lipophilicity Physicochemical property prediction Drug-likeness

H-Bond Profile vs. Hydroxamic Acid MMP Inhibitors

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid contains 2 hydrogen bond donors and 6 hydrogen bond acceptors [1], distinguishing it fundamentally from α-sulfonylhydroxamic acid MMP inhibitors such as NNGH (N-isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid), which incorporate a hydroxamic acid moiety that serves as a potent zinc-chelating group in MMP catalytic domains [2]. The absence of the hydroxamic acid functionality means the target compound does not possess the strong zinc-binding capacity characteristic of MMP inhibitors, making it unsuitable for direct substitution in MMP inhibition studies without structural modification.

Hydrogen bonding Drug design Enzyme inhibition

TPSA and Membrane Permeability Prediction

The computed topological polar surface area (TPSA) of 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is 101.08 Ų [1]. This value places the compound below the commonly cited threshold of 140 Ų for favorable oral absorption and below the 90 Ų threshold frequently associated with blood-brain barrier penetration potential. While comparative experimental TPSA data for direct analogs are not available from authoritative sources, this computed value provides a baseline for assessing the compound's predicted passive membrane diffusion characteristics relative to other sulfonamide-containing phenylacetic acid derivatives.

Membrane permeability ADME prediction Blood-brain barrier penetration

Melting Point and Solid-State Stability

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid exhibits a melting point range of 171–173°C [1] and is recommended for storage at 2–8°C under sealed, dry conditions [2]. This relatively high melting point, characteristic of crystalline sulfonamide carboxylic acids with strong intermolecular hydrogen bonding, provides a defined physical form that facilitates reproducible weighing and handling. While comparative melting point data for the 4-methyl, 4-chloro, and 4-nitro phenylsulfonyl analogs are not available from authoritative sources for direct comparison, the target compound's well-defined melting range enables consistent procurement specifications and quality control.

Solid-state properties Compound handling Storage stability

Drug-Likeness and Rule of Five Compliance

With a molecular weight of 321.3 g/mol, 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid falls well within the Lipinski Rule of Five cutoff of 500 Da for orally bioavailable drug candidates [1]. Combined with its computed XLogP3 of 2.1 (≤5), hydrogen bond donor count of 2 (≤5), and hydrogen bond acceptor count of 6 (≤10), the compound exhibits zero violations of all four Lipinski parameters. In contrast, many larger sulfonamide-containing drug candidates and advanced intermediates exceed one or more of these thresholds, requiring additional formulation or prodrug strategies for oral delivery.

Drug-likeness Lipinski's Rule of Five Lead optimization

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic Acid Applications


Synthetic Intermediate for α-Sulfonylamino Bioactives

The compound serves as a versatile building block for constructing α-sulfonylamino acid-containing pharmacophores, leveraging its carboxylic acid functionality for amide bond formation and its sulfonamide NH for further derivatization. Its moderate lipophilicity (XLogP3 = 2.1) and favorable TPSA (101.08 Ų) make it suitable for incorporation into drug-like molecules without introducing excessive hydrophobicity [1][2]. The compound is supplied at ≥95% purity with defined melting point (171–173°C) and recommended storage at 2–8°C under dry, sealed conditions, ensuring reliable performance in multi-step synthetic sequences [3][4].

SAR Physicochemical Probe for Sulfonamides

When investigating SAR around phenylsulfonyl-substituted phenylacetic acid derivatives, this compound provides a defined reference point for the 4-methoxy substitution pattern. Researchers can systematically compare its properties and activity against the 4-methyl, 4-chloro, and 4-nitro analogs to delineate the contributions of electron-donating vs. electron-withdrawing substituents to target binding, solubility, and metabolic stability [1]. The compound's computed hydrogen bond donor/acceptor profile (HBD = 2, HBA = 6) and TPSA (101.08 Ų) provide baseline parameters for interpreting substituent effects on permeability and target engagement [2].

Carboxylic Acid Scaffold for Non-Hydroxamate Inhibitors

For enzyme targets where hydroxamic acid-based inhibitors present selectivity or toxicity concerns, this compound offers an alternative sulfonamide scaffold with a carboxylic acid zinc-binding group. Unlike α-sulfonylhydroxamic acid MMP inhibitors such as NNGH, which contain a strong zinc-chelating hydroxamic acid moiety, the carboxylic acid group in this compound provides weaker but potentially more selective metal coordination [1]. The full Lipinski compliance (MW = 321.3 Da, XLogP3 = 2.1, HBD = 2, HBA = 6) supports its use as a lead-like starting point for inhibitor optimization programs [2].

Analytical Reference Standard for Quality Control

The compound's well-defined melting point range (171–173°C) and commercial availability at ≥95% purity enable its use as a reference standard for HPLC method development, LC-MS calibration, and identity verification in quality control workflows [1]. The computed and experimental physicochemical parameters (MW = 321.3 g/mol, density = 1.358 g/cm³, LogP = 3.27) provide robust benchmarks for method validation and batch-to-batch consistency assessment [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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